molecular formula C21H16F3N5OS B2460939 2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 307324-58-9

2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2460939
CAS No.: 307324-58-9
M. Wt: 443.45
InChI Key: HCILVXIPYOPWDQ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine, a fused nitrogen-containing heterocycle . It has been studied for its potential chemotherapeutic activities, particularly as an inhibitor of FLT3, a receptor tyrosine kinase . This kinase is essential for immune response and stem cell proliferation and is frequently altered in acute myeloid leukemia .


Synthesis Analysis

The synthesis of similar compounds involves the creation of a novel series of pyrazolo[3,4-d]pyrimidine-based compounds linked to a piperazine ring . The process includes cyclization of ethyl 5-amino-1-phenyl-1H-pyrazolo-4-carboxylate to yield 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, followed by chlorination .


Molecular Structure Analysis

The molecular structure of this compound is characterized by Mass, IR, 1H, 13C NMR spectra, and CHN analysis data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization and chlorination .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be characterized by Mass, IR, 1H, 13C NMR spectra, and CHN analysis data .

Scientific Research Applications

Anticancer Activity

Several studies have explored the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. Al-Sanea et al. (2020) synthesized a series of derivatives testing their anticancer activity across 60 cancer cell lines, finding one compound that showed appreciable growth inhibition against eight cancer cell lines, indicating potential as anticancer agents Al-Sanea et al., 2020. Similarly, El-Morsy et al. (2017) evaluated the antitumor activity of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives against the MCF7 cell line, identifying compounds with mild to moderate activity compared to doxorubicin El-Morsy et al., 2017.

Antimicrobial Activity

Bondock et al. (2008) focused on synthesizing new heterocycles incorporating the antipyrine moiety, which included derivatives of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. These compounds were evaluated for antimicrobial activity, highlighting the potential use of pyrazolo[3,4-d]pyrimidin-4-yl derivatives in developing new antimicrobial agents Bondock et al., 2008.

Synthesis of Novel Derivatives

Research into synthesizing novel derivatives of pyrazolo[3,4-d]pyrimidin-4-yl compounds has led to the development of various heterocyclic compounds with potential biological activities. Rahmouni et al. (2014) synthesized novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, aiming at diversifying the structural features for further biological evaluation Rahmouni et al., 2014.

Future Directions

The compound shows promise as a potential chemotherapeutic agent, particularly in the treatment of acute myeloid leukemia . Future research could focus on optimizing its synthesis, improving its selectivity and sensitivity, and conducting preclinical and clinical trials .

Properties

IUPAC Name

2-(6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5OS/c1-13-26-19-17(11-25-29(19)16-8-3-2-4-9-16)20(27-13)31-12-18(30)28-15-7-5-6-14(10-15)21(22,23)24/h2-11H,12H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCILVXIPYOPWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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